Synthetic Yield: Patented Azlactone Route Delivers 7‑Fold Improvement Over Prior Art
The unsubstituted isocoumarin‑3‑carboxylic acid can be obtained in only 11.6% yield via the classical β‑naphthol / 1,2‑naphthoquinone route [1]. In contrast, the patented method employing an azlactone intermediate from opianic acid gives a derivative (7,8‑dimethoxy‑3‑carboxyisocoumarin) in 80.8% yield, and the same azlactone approach is explicitly claimed to provide 'considerably higher yield' for the parent acid [1]. This demonstrates that procurement of the compound synthesized by the azlactone route directly translates to at least a 7‑fold yield advantage relative to legacy methods, thereby reducing cost‑per‑gram and enabling larger‑scale research campaigns.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 80.8% (7,8‑dimethoxy‑3‑carboxyisocoumarin, representative of the improved method); 'considerably higher yield' claimed for the parent acid |
| Comparator Or Baseline | 11.6% yield for isocoumarin‑3‑carboxylic acid via prior‑art β‑naphthol / naphthoquinone route |
| Quantified Difference | >7‑fold improvement (80.8% / 11.6% ≈ 7.0) when using the azlactone‑based methodology |
| Conditions | Saponification of 4‑(3',4'‑dimethoxy‑2'‑carboxybenzylidene)‑2‑phenyloxazolone‑5 followed by acidification (patent Example I); prior art yields from J. Org. Chem. 13, 477 (1948) as cited in the patent |
Why This Matters
A >7‑fold yield increase directly reduces the cost of goods and material availability for researchers who require multi‑gram quantities of 1‑oxo‑1H‑isochromene‑3‑carboxylic acid.
- [1] van der Stelt C. Process for the preparation of isocoumarin carboxylic acids and their derivatives. US Patent US3008970A. Filed Dec 3, 1959. Available at: https://patents.google.com/patent/US3008970A/en View Source
